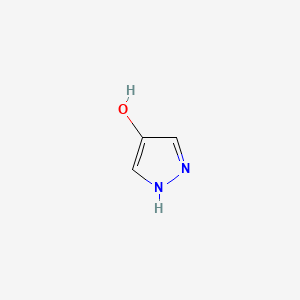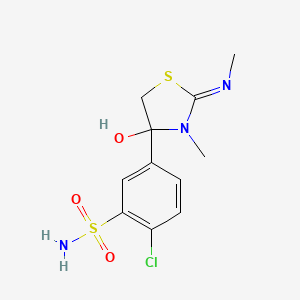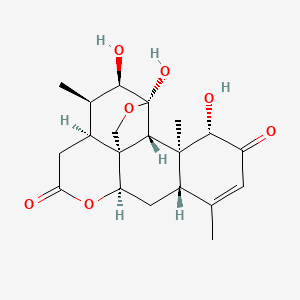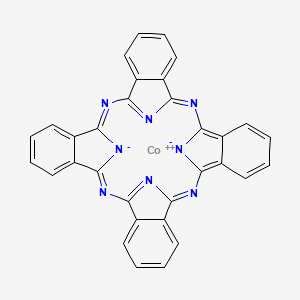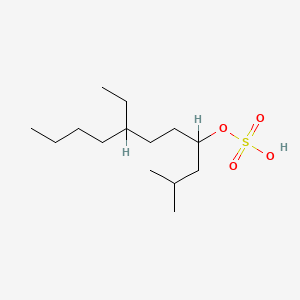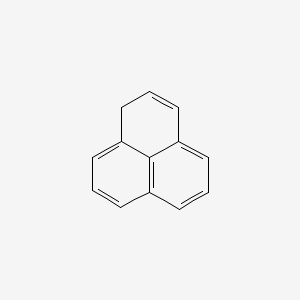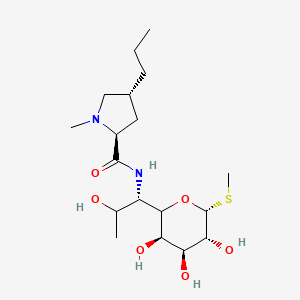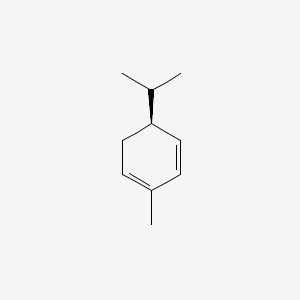
(+)-alpha-Phellandrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-Phellandrene, also known as (4S)-p-mentha-1(6), 2-diene or (S)-α-phellandrene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (S)-alpha-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (S)-alpha-Phellandrene has been primarily detected in feces. Within the cell, (S)-alpha-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm (S)-alpha-Phellandrene is a dill tasting compound that can be found in a number of food items such as herbs and spices, turmeric, ceylon cinnamon, and dill. This makes (S)-alpha-phellandrene a potential biomarker for the consumption of these food products.
(+)-alpha-phellandrene is the (5S)-stereoisomer of alpha-phellandrene (5-isopropyl-2-methylcyclohexa-1,3-diene). It is an enantiomer of a (-)-alpha-phellandrene.
Aplicaciones Científicas De Investigación
Pharmacological and Biological Activities (+)-Alpha-Phellandrene, a cyclic monoterpene, is known for its extensive biological activities. It has demonstrated promising functions such as antitumoral, antinociceptive, larvicidal, and insecticidal activities. Essential oils rich in alpha-phellandrene are cited in many studies, with species like Anethum graveolens and Foeniculum vulgare having significant amounts of this compound. The extensive biological activities of alpha-phellandrene and its rich presence in essential oils provide a strong foundation for further research on this molecule and its potential applications in pharmaceutical and food industries (Radice et al., 2022).
Immunomodulatory Effects Alpha-phellandrene has been observed to promote immune responses in normal murine cells. Studies have indicated its potential in enhancing macrophage phagocytosis and natural killer cell activities, indicating its role in modulating immune system activities. Such properties make alpha-phellandrene an interesting candidate for further studies related to immune system regulation and potential therapeutic applications (Lin et al., 2013) (Lin et al., 2014).
Anticancer Properties The compound has shown promising results in inducing autophagy in human liver tumor cells. The molecular regulation by alpha-phellandrene involves modulation of protein levels and signaling pathways, suggesting its potential as an anticancer agent. Understanding the mechanisms by which alpha-phellandrene induces cell autophagy opens new avenues for cancer treatment and research (Hsieh et al., 2015).
Transdermal Delivery and Anti-inflammatory Properties Alpha-phellandrene has been utilized in the formulation of ethosomal gels for transdermal delivery, particularly in the treatment of conditions like gout. This approach addresses the limitations of oral drug use, such as gastrointestinal disturbances, by improving skin compatibility and permeability. The anti-inflammatory activity of alpha-phellandrene, characterized by its effects on various inflammatory markers, highlights its therapeutic potential (Soba et al., 2020).
Propiedades
Número CAS |
2243-33-6 |
|---|---|
Nombre del producto |
(+)-alpha-Phellandrene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1 |
Clave InChI |
OGLDWXZKYODSOB-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC[C@H](C=C1)C(C)C |
SMILES |
CC1=CCC(C=C1)C(C)C |
SMILES canónico |
CC1=CCC(C=C1)C(C)C |
Otros números CAS |
2243-33-6 |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)
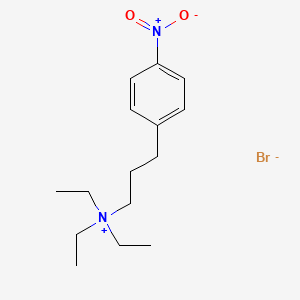
![1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6',7']naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-12b-yl](/img/structure/B1197899.png)
![Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d']cyclobuta[1,2-b:4,3-b']difuran-5a,5b-dicarboxylate](/img/structure/B1197900.png)
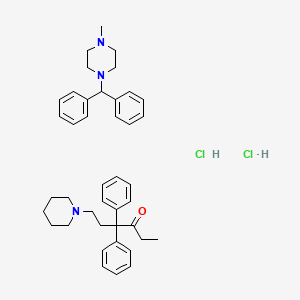
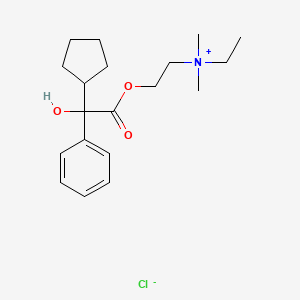
![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)
